Acid-PEG2-SS-PEG2-Acid

Description

Properties

IUPAC Name |

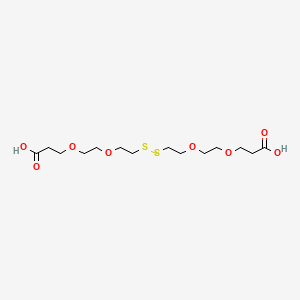

3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKZHEPGHNBGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501234279 |

Source

|

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-10-1 |

Source

|

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501234279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Acid-PEG2-SS-PEG2-Acid Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Acid-PEG2-SS-PEG2-Acid linker is a versatile, homobifunctional crosslinker playing a crucial role in the advancement of bioconjugation and drug delivery systems. Its structure, featuring two polyethylene glycol (PEG) units, a central disulfide bond, and terminal carboxylic acid groups, imparts a unique combination of properties including enhanced solubility, biocompatibility, and controlled cleavability. This guide provides a comprehensive overview of the structure, properties, and applications of the Acid-PEG2-SS-PEG2-Acid linker, with a focus on its utility in the development of sophisticated therapeutic and diagnostic agents.

Structure and Physicochemical Properties

The fundamental structure of Acid-PEG2-SS-PEG2-Acid, chemically named 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid, is characterized by its symmetrical design.[1] This design incorporates two PEG2 spacers that flank a central disulfide bond, with carboxylic acid functionalities at both termini. This unique arrangement of functional groups is key to its utility in bioconjugation.

Physicochemical Data

A summary of the key physicochemical properties of Acid-PEG2-SS-PEG2-Acid is presented in the table below. It is important to note that while some data is specific to this molecule, other values are estimated based on structurally similar compounds and general chemical principles.

| Property | Value | Source/Notes |

| Chemical Formula | C14H26O8S2 | [2] |

| Molecular Weight | 386.5 g/mol | [2] |

| CAS Number | 1807539-10-1 | [2] |

| Appearance | Colorless oil | [3] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in Water, DMSO, DCM, DMF | [2] Quantitative data not readily available. The PEG chains enhance aqueous solubility. |

| pKa (Carboxylic Acids) | ~4-5 | Estimated based on the pKa of similar PEG dicarboxylic acids.[2] The electron-donating effect of the PEG chain influences acidity. |

| Storage Conditions | -20°C, desiccated | [1][2] |

Core Properties and Functionality

The utility of the Acid-PEG2-SS-PEG2-Acid linker is derived from its distinct functional components: the terminal carboxylic acids, the central disulfide bond, and the PEG spacers.

-

Carboxylic Acid Groups: The two terminal carboxylic acid groups are the primary sites for conjugation. They can be readily activated to react with primary amines on biomolecules, such as the lysine residues of proteins or antibodies, to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry, often using activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

-

Disulfide Bond: The central disulfide bond is a key feature, rendering the linker cleavable under reducing conditions. This is particularly advantageous for drug delivery applications, as the disulfide bond is relatively stable in the oxidizing environment of the bloodstream but can be cleaved by reducing agents present in the intracellular environment, such as glutathione (GSH), thioredoxin (Trx), and glutaredoxin (Grx).[4] This allows for the targeted release of a conjugated payload within the cell. Common laboratory reducing agents like dithiothreitol (DTT) can also efficiently cleave the disulfide bond.

-

PEG Spacers: The two PEG2 units are short polyethylene glycol chains that confer several beneficial properties. They increase the overall hydrophilicity of the linker and any molecule it is conjugated to, which can improve solubility and reduce aggregation.[1] The flexibility of the PEG chains also helps to minimize steric hindrance during conjugation reactions and can improve the pharmacokinetic properties of the resulting bioconjugate.

Applications in Research and Drug Development

The unique properties of the Acid-PEG2-SS-PEG2-Acid linker make it a valuable tool in a variety of applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The Acid-PEG2-SS-PEG2-Acid linker can be used to conjugate the drug to the antibody. Upon internalization of the ADC into the target cancer cell, the higher intracellular concentration of reducing agents like glutathione leads to the cleavage of the disulfide bond and the release of the cytotoxic payload, resulting in targeted cell killing.

Other Bioconjugation Applications

Beyond ADCs, this linker can be used for:

-

Protein and Peptide Modification: To enhance solubility, stability, and pharmacokinetic profiles.

-

Surface Immobilization: To attach biomolecules to surfaces for applications in diagnostics and biosensors.

-

Formation of Hydrogels: The bifunctional nature of the linker allows for its use in creating cross-linked hydrogel networks for controlled release and tissue engineering applications.

Experimental Protocols

The following are generalized protocols for the use of Acid-PEG2-SS-PEG2-Acid in bioconjugation. Optimization of these protocols is highly recommended for specific applications.

Protocol 1: Two-Step EDC/NHS Activation and Amine Coupling

This protocol describes the conjugation of the carboxylic acid groups of the linker to primary amines on a target molecule (e.g., a protein).

Materials:

-

Acid-PEG2-SS-PEG2-Acid

-

Target molecule with primary amines (e.g., antibody)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting column

Procedure:

-

Reagent Preparation: Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

-

Activation of Acid-PEG2-SS-PEG2-Acid:

-

Dissolve Acid-PEG2-SS-PEG2-Acid in Activation Buffer.

-

Add a 2-4 fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to Amine-Containing Molecule:

-

Immediately add the activated linker solution to the target molecule in Coupling Buffer. A 10-20 fold molar excess of the linker to the target molecule is a common starting point for optimization.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by quenching any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with an appropriate buffer (e.g., PBS).

Protocol 2: Disulfide Bond Cleavage Assay

This protocol provides a method to assess the cleavage of the disulfide bond in a conjugate.

Materials:

-

Disulfide-linked conjugate

-

Cleavage Buffer: PBS, pH 7.4

-

Reducing Agent: Dithiothreitol (DTT) or Glutathione (GSH)

-

Analysis method: SDS-PAGE, HPLC, or mass spectrometry

Procedure:

-

Sample Preparation: Dissolve the disulfide-linked conjugate in Cleavage Buffer.

-

Initiation of Cleavage: Add the reducing agent to the conjugate solution. Typical final concentrations are 1-10 mM for DTT or 1-10 mM for GSH.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr), take aliquots of the reaction mixture.

-

Analysis: Analyze the aliquots by a suitable method to monitor the cleavage of the conjugate and the appearance of the cleaved products. For example, in SDS-PAGE under reducing conditions, the cleavage of an ADC would result in the separation of the light and heavy chains of the antibody and the release of the drug-linker moiety.

Visualizations of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving the Acid-PEG2-SS-PEG2-Acid linker.

Caption: Workflow for the conjugation of Acid-PEG2-SS-PEG2-Acid to a biomolecule.

Caption: Mechanism of drug release from an ADC utilizing a disulfide linker.

Conclusion

The Acid-PEG2-SS-PEG2-Acid linker is a powerful and versatile tool for researchers and drug developers. Its well-defined structure, combining reactive carboxylic acid termini for conjugation, a cleavable disulfide bond for controlled release, and PEG spacers for improved physicochemical properties, makes it highly suitable for a range of applications, particularly in the design of next-generation targeted therapeutics like ADCs. A thorough understanding of its properties and reaction conditions is essential for its successful implementation in creating innovative and effective bioconjugates.

References

The Lynchpin of Targeted Therapeutics: A Technical Guide to Acid-PEG2-SS-PEG2-Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery and bioconjugation, precision and control are paramount. The development of targeted therapies, such as antibody-drug conjugates (ADCs), necessitates sophisticated linker technologies that can stably tether a therapeutic payload to a targeting moiety and subsequently release it at the desired site of action. Acid-PEG2-SS-PEG2-Acid has emerged as a critical tool in this field, offering a unique combination of features that address the complex requirements of modern drug development.

This in-depth technical guide explores the core functionalities, applications, and methodologies associated with Acid-PEG2-SS-PEG2-Acid. We will delve into its chemical properties, its role in creating stimuli-responsive drug delivery systems, and provide a framework for its practical application in research settings.

Core Properties and Mechanism of Action

Acid-PEG2-SS-PEG2-Acid is a homobifunctional, cleavable linker characterized by three key components:

-

Terminal Carboxylic Acid Groups: These functional groups, located at both ends of the molecule, serve as the primary points of attachment. They can be readily activated to react with primary amines on biomolecules, such as the lysine residues of antibodies or amine-containing small molecule drugs, to form stable amide bonds.

-

Polyethylene Glycol (PEG) Spacers: The two PEG2 units (diethylene glycol) impart hydrophilicity to the linker. This is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugate, as well as reducing steric hindrance during the conjugation process.

-

Central Disulfide Bond (-SS-): This is the "smart" component of the linker. The disulfide bond is relatively stable in the oxidizing environment of the bloodstream but is susceptible to cleavage in the reducing environment found within cells, particularly due to the high concentration of glutathione (GSH). This redox-sensitive cleavage is the cornerstone of its application in controlled drug release.

The fundamental principle behind the use of Acid-PEG2-SS-PEG2-Acid is the creation of a prodrug or a bioconjugate that remains intact in circulation, minimizing off-target toxicity. Upon reaching the target cell, the conjugate is internalized, and the intracellular reducing environment triggers the cleavage of the disulfide bond, releasing the active therapeutic agent.

Key Applications in Research

The unique properties of Acid-PEG2-SS-PEG2-Acid make it a versatile tool for a range of research applications, primarily centered around targeted drug delivery and bioconjugation.

Antibody-Drug Conjugates (ADCs)

A primary application of this linker is in the synthesis of ADCs. In this context, one carboxylic acid group is conjugated to a monoclonal antibody that targets a specific tumor antigen, while the other is linked to a potent cytotoxic drug. The resulting ADC can selectively deliver the chemotherapy agent to cancer cells, enhancing its therapeutic index while minimizing systemic toxicity. The disulfide bond ensures that the potent drug is released only after the ADC has been internalized by the target cancer cell.

Stimuli-Responsive Drug Delivery Systems

Beyond ADCs, Acid-PEG2-SS-PEG2-Acid can be used to create a variety of stimuli-responsive drug delivery systems. For instance, it can be used to link drugs to nanoparticles, polymers, or other carrier molecules. The disulfide bond provides a built-in mechanism for triggered release in response to the reducing environment of the cell.

Bioconjugation and Probe Development

The homobifunctional nature of the linker allows for the crosslinking of two different molecules, or the dimerization of a single molecule. It is also employed in the development of reducible probes for imaging and diagnostic applications, where the cleavage of the disulfide bond can lead to a detectable signal.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of a Representative HER2-Targeted ADC with a Cleavable Disulfide Linker

| Cell Line | HER2 Expression | ADC IC₅₀ (nM) | Free Drug IC₅₀ (nM) |

| SK-BR-3 | High (3+) | 1.5 | 0.5 |

| BT-474 | High (3+) | 2.1 | 0.6 |

| MCF7 | Low | >100 | 0.8 |

| MDA-MB-468 | Negative | >100 | 0.7 |

This table illustrates the selective potency of an ADC against cancer cells that overexpress the target antigen (HER2), a hallmark of ADCs constructed with cleavable linkers.

Table 2: In Vitro Drug Release Kinetics of a Disulfide-Linked Prodrug

| Condition | Half-life (t₁/₂) of Drug Release |

| PBS (pH 7.4) | > 48 hours |

| PBS (pH 7.4) + 10 mM Glutathione (GSH) | 2.5 hours |

| PBS (pH 7.4) + 10 mM Dithiothreitol (DTT) | 0.5 hours |

This table demonstrates the stability of the disulfide linker in physiological buffer and its rapid cleavage in the presence of reducing agents, mimicking the intracellular environment.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Acid-PEG2-SS-PEG2-Acid and similar linkers.

Protocol 1: Two-Step EDC/NHS-Mediated Conjugation of Acid-PEG2-SS-PEG2-Acid to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid groups on the linker and subsequent conjugation to a primary amine.

Materials:

-

Acid-PEG2-SS-PEG2-Acid

-

Amine-containing molecule (e.g., antibody, drug)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of Acid-PEG2-SS-PEG2-Acid (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a solution of the amine-containing molecule in Coupling Buffer.

-

-

Activation of Carboxylic Acids:

-

In a microcentrifuge tube, add the desired amount of Acid-PEG2-SS-PEG2-Acid from the stock solution.

-

Add Activation Buffer to the linker.

-

Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) relative to the linker.

-

Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.

-

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated linker solution to the solution of the amine-containing molecule. A 10 to 20-fold molar excess of the activated linker to the amine-containing molecule is a common starting point for optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: In Vitro Drug Release Assay

This protocol measures the release of a drug from a disulfide-linked conjugate in the presence of a reducing agent.

Materials:

-

Drug-linker conjugate

-

PBS, pH 7.4

-

Glutathione (GSH) or Dithiothreitol (DTT)

-

HPLC system for analysis

Procedure:

-

Prepare solutions of the drug-linker conjugate in PBS at a known concentration.

-

Prepare separate release media: PBS alone (control) and PBS containing a reducing agent (e.g., 10 mM GSH).

-

Incubate the conjugate solutions in the different release media at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction.

-

Analyze the samples by HPLC to quantify the amount of released free drug.

-

Calculate the percentage of cumulative drug release at each time point.

Visualizations

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

Mechanism of Action of a Disulfide-Linked ADC

Caption: The mechanism of action for a disulfide-linked ADC.

Conclusion

Acid-PEG2-SS-PEG2-Acid represents a significant advancement in the field of bioconjugation and drug delivery. Its well-defined structure, combining robust conjugation chemistry with a stimuli-responsive cleavage mechanism, provides researchers and drug developers with a powerful tool for creating highly targeted and controlled therapeutic agents. The principles and protocols outlined in this guide offer a foundation for the successful implementation of this versatile linker in a variety of research and development applications, ultimately contributing to the advancement of precision medicine.

An In-depth Technical Guide on the Core Mechanism of Action of Acid-PEG2-SS-PEG2-Acid

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of the redox-responsive linker, Acid-PEG2-SS-PEG2-Acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate its application in advanced drug delivery systems.

Introduction

Acid-PEG2-SS-PEG2-Acid is a homobifunctional, cleavable crosslinker that has garnered significant attention in the field of bioconjugation and targeted drug delivery.[1][2] Its unique architecture, featuring a central disulfide bond flanked by two polyethylene glycol (PEG) spacers and terminated with carboxylic acid groups, enables the development of sophisticated, stimulus-responsive drug carriers.[1] The key feature of this linker is its ability to remain stable in the physiological environment of the bloodstream while undergoing rapid cleavage in the reducing intracellular environment of target cells, particularly cancer cells.[3] This targeted drug release mechanism holds immense potential for enhancing therapeutic efficacy and minimizing off-target toxicity.[4][5]

Core Mechanism of Action

The mechanism of action of Acid-PEG2-SS-PEG2-Acid is centered around its redox-sensitive disulfide bond. This linker is typically used to connect a therapeutic agent to a carrier molecule, such as an antibody in an antibody-drug conjugate (ADC), or to form the core structure of a nanoparticle drug delivery system.[5][6]

Extracellular Stability: In the oxidizing environment of the bloodstream, the disulfide bond remains intact, ensuring that the conjugated drug remains associated with its carrier. The hydrophilic PEG spacers contribute to the overall solubility and stability of the conjugate, potentially reducing immunogenicity and prolonging circulation time.[3][6]

Intracellular Cleavage: Upon reaching the target tissue and subsequent cellular internalization, the drug conjugate is exposed to the significantly higher concentration of reducing agents within the cell, primarily glutathione (GSH).[5] The intracellular concentration of GSH in tumor cells can be up to 1000 times higher than in the extracellular matrix.[5] This high GSH concentration facilitates the reduction of the disulfide bond to two thiol groups, leading to the cleavage of the linker and the release of the active drug in close proximity to its intracellular target.[4][5]

Quantitative Data

The following tables summarize representative quantitative data for drug delivery systems utilizing disulfide-linked PEG linkers. It is important to note that this data is compiled from studies on various disulfide-containing nanoparticles and may not be specific to Acid-PEG2-SS-PEG2-Acid, but serves to provide a comparative overview of expected performance metrics.

Table 1: Physicochemical Properties of Disulfide-Linked Nanoparticles

| Parameter | Value | Reference Molecule | Citation |

| Particle Size (nm) | 100 - 200 | Doxorubicin-loaded micelles | [4] |

| Polydispersity Index (PDI) | < 0.2 | Doxorubicin-loaded micelles | [4] |

| Zeta Potential (mV) | -10 to -25 | Doxorubicin-loaded micelles | [4] |

| Drug Loading Content (%) | 5 - 15 | Paclitaxel-loaded nanoparticles | N/A |

| Encapsulation Efficiency (%) | > 80 | Doxorubicin-loaded micelles | [4] |

Table 2: In Vitro Drug Release Kinetics

| Condition | % Drug Release (at 24h) | Reference Molecule | Citation |

| PBS (pH 7.4) | < 20% | Doxorubicin-loaded micelles | [4] |

| PBS (pH 7.4) + 10 mM GSH | > 80% | Doxorubicin-loaded micelles | [4] |

| PBS (pH 5.0) | < 25% | Doxorubicin-loaded micelles | [4] |

| PBS (pH 5.0) + 10 mM GSH | > 90% | Doxorubicin-loaded micelles | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the Acid-PEG2-SS-PEG2-Acid linker.

Conjugation of a Therapeutic Drug to Acid-PEG2-SS-PEG2-Acid

This protocol describes the conjugation of a model amine-containing drug to the carboxylic acid groups of the linker.

Materials:

-

Acid-PEG2-SS-PEG2-Acid

-

Amine-containing drug

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF), anhydrous

-

Dialysis membrane (MWCO 1 kDa)

-

Lyophilizer

Procedure:

-

Dissolve Acid-PEG2-SS-PEG2-Acid (1.2 eq) in anhydrous DMF.

-

Add EDC (2.0 eq) and NHS (2.0 eq) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid groups.

-

Dissolve the amine-containing drug (1.0 eq) in anhydrous DMF.

-

Add the drug solution to the activated linker solution and stir overnight at room temperature under a nitrogen atmosphere.

-

The reaction mixture is then dialyzed against deionized water for 48 hours using a 1 kDa MWCO membrane to remove unreacted reagents.

-

The purified conjugate is obtained by lyophilization.

-

Characterize the conjugate using ¹H NMR and mass spectrometry to confirm successful conjugation.

Formulation of Redox-Responsive Nanoparticles

This protocol describes the self-assembly of an amphiphilic drug-linker conjugate into nanoparticles.

Materials:

-

Drug-linker conjugate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Dissolve the drug-linker conjugate in a water-miscible organic solvent (e.g., DMF or DMSO).

-

Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., PBS).

-

Continue stirring for 2-4 hours to allow for the self-assembly of nanoparticles and the evaporation of the organic solvent.

-

The nanoparticle suspension can be further purified by dialysis to remove any remaining organic solvent and unconjugated drug.

-

Characterize the nanoparticles for size, polydispersity, and zeta potential using dynamic light scattering (DLS).

-

Determine the drug loading content and encapsulation efficiency using UV-Vis spectroscopy or HPLC.

In Vitro Redox-Responsive Drug Release Study

This protocol evaluates the drug release from the nanoparticles in response to a reducing agent.

Materials:

-

Drug-loaded nanoparticles

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

-

Dialysis tubing (appropriate MWCO)

Procedure:

-

Prepare two release media: PBS (pH 7.4) as a control and PBS (pH 7.4) containing 10 mM GSH to mimic the intracellular reducing environment.

-

Place a known concentration of the drug-loaded nanoparticle suspension into dialysis bags.

-

Immerse the dialysis bags in the two release media and incubate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the release medium outside the dialysis bag.

-

Replenish the release medium with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Plot the cumulative drug release as a function of time for both conditions to determine the redox-responsive release profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Disulfide-Cross-Linked Tetra-PEG Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Homobifunctional Crosslinkers with PEG Spacers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional crosslinkers featuring polyethylene glycol (PEG) spacers. It delves into their chemical properties, applications, and the experimental protocols necessary for their effective use in bioconjugation, drug delivery, and the study of protein-protein interactions.

Introduction to Homobifunctional Crosslinkers with PEG Spacers

Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups on proteins or other biomolecules.[1] The incorporation of a polyethylene glycol (PEG) spacer between these reactive ends imparts several advantageous properties. PEG is a hydrophilic and biocompatible polymer that increases the water solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and can minimize the immunogenicity of the crosslinker itself.[2] These characteristics make PEGylated homobifunctional crosslinkers invaluable tools in a wide range of applications, from basic research to the development of therapeutic agents.[2][3]

The general structure of a homobifunctional crosslinker with a PEG spacer can be represented as:

Reactive Group — PEG Spacer — Reactive Group

The choice of the reactive group determines the target functional group on the biomolecule, while the length of the PEG spacer can be varied to optimize the distance between the conjugated molecules and to modulate the physicochemical properties of the final conjugate.[4]

Types of Homobifunctional Crosslinkers with PEG Spacers

Homobifunctional crosslinkers with PEG spacers are primarily categorized based on the type of reactive group they contain. The two most common classes are amine-reactive and thiol-reactive crosslinkers.

Amine-Reactive Crosslinkers

Amine-reactive crosslinkers target primary amines (-NH2), which are abundantly found on the side chains of lysine residues and at the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups used in these crosslinkers.[2] The reaction of an NHS ester with a primary amine forms a stable amide bond.[2]

Table 1: Quantitative Data for Amine-Reactive Homobifunctional Crosslinkers with PEG Spacers

| Crosslinker Name | Reactive Group | Number of PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |

| BS(PEG)5 | NHS Ester | 5 | 21.7 | 572.58 |

| BS(PEG)9 | NHS Ester | 9 | 35.8 | 748.79 |

| NHS-PEG-NHS | NHS Ester | Varies | Varies | Varies |

Note: "Varies" indicates that these crosslinkers are available with a wide range of PEG spacer lengths.

Thiol-Reactive Crosslinkers

Thiol-reactive crosslinkers are designed to react specifically with sulfhydryl groups (-SH) found in cysteine residues. Maleimide groups are the most prevalent thiol-reactive moieties in this class of crosslinkers. The reaction between a maleimide and a thiol group results in the formation of a stable thioether bond.[2]

Table 2: Quantitative Data for Thiol-Reactive Homobifunctional Crosslinkers with PEG Spacers

| Crosslinker Name | Reactive Group | Number of PEG Units (n) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) |

| BM(PEG)2 | Maleimide | 2 | 14.7 | 424.39 |

| BM(PEG)3 | Maleimide | 3 | 17.8 | 468.44 |

| Bis-Maleimide-PEG | Maleimide | Varies | Varies | Varies |

Note: "Varies" indicates that these crosslinkers are available with a wide range of PEG spacer lengths.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing homobifunctional crosslinkers with PEG spacers.

Protocol for Protein-Protein Crosslinking using BS(PEG)n

This protocol describes a general procedure for crosslinking interacting proteins in solution using an amine-reactive BS(PEG)n crosslinker.

Materials:

-

BS(PEG)n crosslinker (e.g., BS(PEG)5 or BS(PEG)9)

-

Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the protein sample is in a suitable amine-free buffer at a concentration of 1-10 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the BS(PEG)n crosslinker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the BS(PEG)n stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column.

-

Analysis: Analyze the crosslinked products using SDS-PAGE and Western blotting. Crosslinked complexes will appear as higher molecular weight bands.

Protocol for Cell Surface Protein Crosslinking

This protocol outlines a method for crosslinking proteins on the surface of living cells using a membrane-impermeable crosslinker like BS3 (a non-PEGylated analog, but the principle is the same for water-soluble BS(PEG)n).

Materials:

-

BS(PEG)n (water-soluble)

-

Cells in suspension or adherent in a culture plate

-

Ice-cold PBS (pH 8.0)

-

Quenching solution (100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

-

Crosslinking: Resuspend or cover the cells with ice-cold PBS containing the desired concentration of the BS(PEG)n crosslinker (typically 1-5 mM).

-

Incubation: Incubate the cells on ice for 30 minutes.

-

Quenching: Terminate the crosslinking reaction by adding the quenching solution and incubating for 10 minutes on ice.

-

Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer to extract the crosslinked proteins.

-

Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting to identify crosslinked protein complexes.

Protocol for Antibody-Drug Conjugate (ADC) Preparation using a Homobifunctional NHS-PEG-NHS Linker

This protocol provides a general workflow for conjugating a drug molecule containing a primary amine to an antibody using a homobifunctional NHS-ester PEG linker. This is a simplified representation, and optimization is critical for successful ADC development.

Materials:

-

Antibody

-

Amine-containing drug molecule

-

NHS-PEG-NHS crosslinker

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Antibody Preparation: Prepare the antibody in the reaction buffer at a suitable concentration.

-

Crosslinker-Drug Conjugation (Activation): In a separate reaction, dissolve the amine-containing drug and a molar excess of the NHS-PEG-NHS crosslinker in anhydrous DMSO or DMF. This step aims to create a drug-linker intermediate with a remaining reactive NHS ester. This reaction requires careful control of stoichiometry to minimize dimerization of the drug-linker.

-

Purification of Drug-Linker: Purify the activated drug-linker intermediate to remove unreacted crosslinker and drug.

-

Antibody Conjugation: Add the purified drug-linker intermediate to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the drug-to-antibody ratio (DAR) and must be optimized.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Purification of ADC: Purify the resulting ADC from unreacted drug-linker and antibody using a suitable chromatography method.

-

Characterization: Characterize the ADC for DAR, purity, and biological activity.

Visualizations

Logical Relationship Diagram: Selecting a Homobifunctional Crosslinker

Caption: A decision-making workflow for selecting an appropriate homobifunctional crosslinker.

Experimental Workflow: Protein-Protein Crosslinking

Caption: A step-by-step workflow for a typical protein-protein crosslinking experiment.

Signaling Pathway: EGFR Dimerization and Activation

Homobifunctional crosslinkers can be used to study the dimerization of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is a key step in its activation and downstream signaling.[5]

Caption: Simplified schematic of EGFR dimerization, a process that can be studied using homobifunctional crosslinkers.

Conclusion

Homobifunctional crosslinkers with PEG spacers are versatile and powerful tools for researchers in various scientific disciplines. Their unique combination of reactivity and biocompatibility allows for the efficient and controlled conjugation of biomolecules. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, scientists can successfully stabilize protein interactions, create novel therapeutic conjugates, and gain deeper insights into complex biological processes. This guide provides a foundational understanding and practical protocols to facilitate the successful application of these important reagents.

References

- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 4. Protein structure prediction guided by cross-linking restraints — A systematic evaluation of the impact of the cross-linking spacer length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Antibody-Drug Conjugates (ADCs) and Linker Technology

An In-depth Technical Guide to Disulfide-Based ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. An ADC is a complex molecule comprising three main components: a monoclonal antibody (mAb) that binds to a specific antigen on the surface of tumor cells, a highly potent cytotoxic agent (payload), and a chemical linker that connects the antibody to the payload.[2]

The linker is a critical element that dictates the overall success of an ADC.[3] It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing the premature release of the cytotoxic payload that could lead to systemic toxicity.[4] Upon reaching the target tumor cell, the linker must then be efficiently cleaved to release the payload in its fully active form.[4] Linkers are broadly categorized as either non-cleavable or cleavable.[] Disulfide linkers are a prominent class of chemically cleavable linkers that leverage the differential redox potential between the extracellular environment and the intracellular space of tumor cells.[5]

The Chemistry and Mechanism of Disulfide Linkers

Disulfide linkers are characterized by the presence of a disulfide bond (R-S-S-R'), which connects the antibody and the payload, typically derived from two thiol groups.[] These linkers are designed to be thermodynamically stable under the physiological conditions of the bloodstream.[5][6] The key to their mechanism lies in the significant difference in the concentration of glutathione (GSH), a natural reducing agent, between the blood plasma (approximately 5 µmol/L) and the intracellular cytoplasm (1–10 mmol/L).[][8]

The mechanism of action proceeds as follows:

-

Systemic Circulation: The ADC circulates stably in the bloodstream, as the low concentration of reducing agents is insufficient to cleave the disulfide bond.[]

-

Target Binding and Internalization: The ADC's antibody component binds to the target antigen on the tumor cell surface, and the entire ADC-antigen complex is internalized, usually via receptor-mediated endocytosis.[9]

-

Intracellular Trafficking and Cleavage: Once inside the cell, the ADC is trafficked to endosomes and then lysosomes.[6] Concurrently, it is exposed to the high intracellular concentration of glutathione.[] GSH acts as a thiol cofactor, mediating a thiol-disulfide exchange reaction that reduces and cleaves the disulfide bond, releasing the payload.[5] In some cases, proteolytic degradation of the antibody within the lysosome is also necessary to liberate the payload-linker complex before the final disulfide cleavage occurs.[6]

Caption: General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

Design Considerations and Stability Modulation

A primary challenge in disulfide linker design is balancing stability in circulation with efficient cleavage inside the tumor cell.[3][8] Early disulfide linkers sometimes suffered from insufficient stability, leading to off-target toxicity.[6] Modern strategies focus on modulating the stability of the disulfide bond, primarily through steric hindrance.

By introducing bulky substituents, such as methyl groups, on the carbon atoms adjacent to the disulfide bond, the linker can be sterically shielded from premature reduction in the plasma.[2][10] This modification has been shown to significantly improve plasma stability and the overall therapeutic window.[11] The degree of steric hindrance can be fine-tuned to optimize the balance between stability and payload release kinetics.[12] For instance, the maytansinoid payload DM4, which contains two methyl groups adjacent to the sulfur atom, is often used with a linker like SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) to create a sterically hindered disulfide bond.[11][12]

Caption: Glutathione-mediated cleavage of a disulfide linker in the cytosol.

Quantitative Data on Disulfide Linker Performance

The performance of disulfide-linked ADCs is evaluated based on their stability, in vitro cytotoxicity, and in vivo efficacy. The tables below summarize representative data comparing linkers with varying degrees of steric hindrance.

Table 1: Stability of Disulfide-Linked Antibody-Maytansinoid Conjugates (AMCs)

| Conjugate | Disulfide Linker Type | Steric Hindrance | In Vitro Stability (DTT Reduction) | In Vivo Plasma Stability (Mice) | Reference |

|---|---|---|---|---|---|

| huC242-SPP-DM1 | Less Hindered | No methyl groups on linker side | Less Stable | Less Stable | [11] |

| huC242-SPDB-DM4 | More Hindered | Two methyl groups on payload side | More Stable | More Stable | [11] |

| Tmab-SG3231 (V205C) | Unhindered | Direct conjugation to Cys | Lower Stability | DAR drops significantly over time | [13] |

| Tmab-SG3451 (K149C) | Hindered | Self-immolative hindered linker | Higher Stability | More stable in vivo |[13] |

Table 2: Efficacy of Disulfide-Linked ADCs

| Conjugate | Target Antigen | In Vitro Potency (IC50) | In Vivo Efficacy (Xenograft Model) | Key Finding | Reference |

|---|---|---|---|---|---|

| huC242-SPP-DM1 | CanAg | Highly Potent | Effective, but less than hindered version | Efficacy is influenced by linker stability. | [11] |

| huC242-SPDB-DM4 | CanAg | Highly Potent | Superior efficacy and antitumor activity | Intermediate stability provided the best therapeutic outcome. | [11] |

| huC242-SMCC-DM1 | CanAg | Highly Potent | Marginal activity | Non-cleavable linker showed poor in vivo efficacy in this model. | [11] |

| Disulfide-linked PBD ADC | N/A | Potent | Showed similar efficacy to peptide-linked PBD ADCs | Disulfide linker provided a better safety profile. |[13] |

Experimental Protocols

The development of disulfide-linked ADCs involves several key experimental procedures. Below are generalized protocols for the synthesis and initial evaluation of these conjugates.

Caption: General experimental workflow for ADC synthesis and characterization.

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol generates free sulfhydryl groups on the antibody for conjugation by selectively reducing the interchain disulfide bonds.

-

Materials:

-

Monoclonal antibody solution (5-20 mg/mL) in a suitable buffer (e.g., PBS, pH 7.2-8.0).[14][15]

-

Reducing agent: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[14][16]

-

Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0).[14]

-

Desalting column (e.g., G25) or Tangential Flow Filtration (TFF) system.[14][16]

-

-

Procedure:

-

Prepare the antibody solution in the reaction buffer.

-

Add a calculated molar excess of the reducing agent (e.g., 2-5 fold TCEP per disulfide bond or a final concentration of 10 mM DTT).[14][16] The precise amount will determine the number of disulfides reduced and thus the final drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 30-60 minutes.[14]

-

Immediately remove the excess reducing agent using a pre-equilibrated desalting column or TFF, exchanging the buffer into a conjugation buffer (e.g., PBS, pH 7.4).[16]

-

Protocol 2: Conjugation of Drug-Linker to Reduced Antibody

This procedure links the payload to the antibody's newly formed thiol groups.

-

Materials:

-

Reduced antibody from Protocol 1.

-

Disulfide-containing drug-linker (e.g., SPDB-DM4) dissolved in an organic co-solvent like DMSO.[16]

-

Conjugation buffer (e.g., PBS, pH 7.4).

-

Quenching reagent (e.g., N-acetylcysteine).

-

-

Procedure:

-

To the solution of the reduced antibody, add the drug-linker solution. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.[16]

-

Incubate the reaction mixture. Incubation can be done on ice for 1 hour or at room temperature for 1-4 hours.[14][16]

-

Quench the reaction by adding an excess of a quenching reagent to cap any unreacted linkers or thiols.[14]

-

Purify the resulting ADC using Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or TFF to remove unconjugated drug-linker and other impurities.[16]

-

Protocol 3: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of its payload in plasma.

-

Materials:

-

Procedure:

-

Incubate the ADC in the selected plasma at a defined concentration at 37°C.[18]

-

Collect aliquots at various time points (e.g., 0, 24, 48, 96 hours, 7 days).[18]

-

Process the samples to analyze the ADC. This can involve affinity capture (e.g., using Protein A beads) followed by analysis.[18]

-

Quantify the amount of intact ADC, average DAR, or the amount of released payload at each time point using LC-MS or a ligand-binding assay (LBA).[17][18][19]

-

Calculate the half-life of the ADC or the rate of payload release to determine stability.

-

Challenges and Future Directions

Despite their success, disulfide linkers face ongoing challenges. The "stability-release paradox" remains a central issue, where increasing stability can sometimes hinder efficient intracellular payload release.[8][20] Furthermore, even with hindered linkers, some level of premature release can occur, contributing to off-target toxicity.[3]

Future innovations are focused on creating more sophisticated disulfide-based systems:

-

Disulfide Re-bridging: Novel strategies use linkers that re-bridge the native interchain disulfides of an antibody after reduction.[21][22] This approach can produce more homogeneous and stable ADCs with defined DARs.[21][23]

-

Self-Immolative Spacers: Incorporating self-immolative units into the linker ensures that after disulfide cleavage, the linker fragments away completely, releasing the payload in its native, unmodified form.[10][13]

-

Novel Disulfide Motifs: Research is ongoing to develop new disulfide-containing structures with finely tuned electronic and steric properties to achieve a better balance of stability and controlled release.[24]

Conclusion

Disulfide-based linkers are a cornerstone of ADC technology, offering a reliable mechanism for cleavable payload delivery. Their design has evolved significantly, with the introduction of steric hindrance to overcome early stability issues. By leveraging the distinct reducing environment of tumor cells, these linkers enable the targeted release of potent cytotoxins, enhancing the therapeutic index of cancer therapies. Ongoing research into novel re-bridging technologies and linker chemistry promises to further refine the stability and efficacy of the next generation of antibody-drug conjugates.

References

- 2. What are ADC Linkers? | AxisPharm [axispharm.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 4. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibody-Drug Conjugates: Possibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]

- 11. pubs.acs.org [pubs.acs.org]

- 12. njbio.com [njbio.com]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. confluore.com [confluore.com]

- 16. benchchem.com [benchchem.com]

- 17. blog.crownbio.com [blog.crownbio.com]

- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 19. cusabio.com [cusabio.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02980H [pubs.rsc.org]

- 24. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

An In-depth Technical Guide to the Chemical Properties of Short-Chain PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of short-chain Polyethylene Glycol (PEG) linkers. These versatile molecules are integral to the design and function of advanced therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document delves into the synthesis, reactivity, stability, and solubility of short-chain PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical Properties of Short-Chain PEG Linkers

Short-chain PEG linkers are composed of repeating ethylene oxide units, typically ranging from 2 to 12 units (PEG2 to PEG12). Their unique physicochemical properties, such as hydrophilicity, biocompatibility, and tunable length, make them invaluable in drug development.[1][2]

Solubility

A key attribute of short-chain PEG linkers is their excellent solubility in a wide range of solvents, which enhances the solubility of hydrophobic drug molecules.[3][4] PEGs are highly soluble in water and many organic solvents, a property that is crucial for formulation and bioconjugation reactions.[5][6] The solubility of PEG linkers is influenced by their molecular weight, with shorter chains generally exhibiting broader solubility.[7] While precise solubility values can vary depending on the specific functional end groups, the following table summarizes the general solubility of short-chain PEGs.

| Solvent | PEG (n=2-12) Solubility | Notes |

| Water | Highly Soluble | Soluble in all proportions. |

| Ethanol | Soluble | Readily dissolves. |

| Methanol | Soluble | Readily dissolves. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for conjugation reactions. |

| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for bioconjugation. |

| Dichloromethane (DCM) | Soluble | Useful for synthesis and purification. |

| Chloroform | Soluble | Can be used for extraction and purification. |

| Acetone | Soluble | Good solubility for many applications. |

| Toluene | Less Soluble | Solubility may require gentle heating.[5] |

| Diethyl Ether | Insoluble | Useful for precipitation and purification.[5][8] |

| Hexane / Aliphatic Hydrocarbons | Insoluble | Useful for precipitation and purification.[8] |

Note: The term "Soluble" indicates that the PEG linker dissolves to a concentration suitable for most laboratory applications (e.g., >10 mg/mL). "Highly Soluble" implies miscibility or very high solubility.

Reactivity and Functionalization

Short-chain PEG linkers are typically heterobifunctional, possessing two different reactive functional groups at their termini. This allows for the sequential and specific conjugation of two different molecules, such as a targeting moiety and a therapeutic payload.[9] Common functional groups and their reactive partners are detailed in the table below.

| Functional Group | Reactive Partner(s) | Resulting Linkage | Reaction pH |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | 7.2 - 8.5 |

| Maleimide | Thiols/Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 |

| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | 4.5 - 6.0 (with carbodiimide) |

| Amine (-NH₂) | Carboxylic Acids (-COOH), NHS Esters | Amide | 4.5 - 6.0 (with carbodiimide), 7.2-8.5 |

| Azide (-N₃) | Alkynes, Cycloalkynes (e.g., DBCO) | Triazole (Click Chemistry) | Neutral |

| Alkyne | Azides (-N₃) | Triazole (Click Chemistry) | Neutral |

The reactivity of these functional groups is often pH-dependent. For instance, the reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (7.2-8.5).[10] However, the hydrolysis of the NHS ester is a competing reaction that also accelerates at higher pH.[10]

Stability

The stability of a PEG linker is critical for the in vivo performance of a drug conjugate. This includes the stability of the PEG backbone itself and the linkages formed during conjugation.

PEG Backbone Stability: The ether linkages of the PEG backbone are generally stable to acid and base hydrolysis under physiological conditions.[6][11] However, they can be susceptible to oxidative degradation, especially in the presence of transition metals and oxygen, which can lead to chain scission. Thermal degradation can also occur at elevated temperatures.

Linkage Stability:

-

Amide Bonds: Formed from NHS ester or carbodiimide reactions, amide bonds are highly stable under physiological conditions.

-

Thioether Bonds: The bond formed between a maleimide and a thiol is initially susceptible to a retro-Michael reaction, which can lead to deconjugation.[6] However, the succinimide ring of the maleimide-thiol adduct can undergo hydrolysis to form a ring-opened structure that is significantly more stable and resistant to thiol exchange.[6] The half-life of this ring-opened product can be over two years.

| Linkage | Conditions for Cleavage | Stability Profile |

| Amide | Strong acid or base, high temperature | Generally very stable in vivo. |

| Thioether (from Maleimide) | Thiol exchange (reversible) | Can be stabilized by ring-opening hydrolysis. |

| Ester | Hydrolysis (pH-sensitive) | Can be designed for controlled release. |

Experimental Protocols

Accurate characterization of short-chain PEG linkers and their conjugates is essential for quality control and regulatory approval. The following sections provide detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structural Analysis

¹H NMR is a powerful tool for confirming the structure and assessing the purity of PEG compounds.[5]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the PEG linker sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[5]

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Analysis:

-

Reference the spectrum to the residual solvent peak.

-

Integrate the peaks corresponding to the ethylene oxide protons (typically a broad multiplet around 3.6 ppm) and the protons of the terminal functional groups.

-

The ratio of these integrals can be used to confirm the chain length and assess the purity of the linker.[5] For example, the disappearance of the hydroxyl peak in a starting PEG diol after functionalization can indicate the reaction's completion.

-

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Analysis

Reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC) are commonly used to assess the purity of PEG linkers and analyze the resulting bioconjugates.[4]

Protocol for RP-HPLC of a PEGylated Protein:

-

System Preparation: Use a C4 or C18 column suitable for protein separations. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.

-

Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

-

Chromatography:

-

Inject the sample onto the column.

-

Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes to elute the protein and its conjugates.

-

Monitor the elution profile using a UV detector at 280 nm.

-

-

Data Analysis: The PEGylated protein will have a different retention time compared to the unconjugated protein. The peak area can be used to quantify the relative amounts of each species.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Molecular Weight Determination

MALDI-TOF MS is a powerful technique for determining the molecular weight of PEG linkers and the degree of PEGylation in protein conjugates.

Protocol for MALDI-TOF MS of a PEGylated Protein:

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a mixture of acetonitrile and water with 0.1% TFA.

-

Sample Preparation: Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.

-

Spotting: Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air-dry.

-

Mass Spectrometry:

-

Acquire the mass spectrum in linear mode for large molecules.

-

Optimize the laser power to obtain a good signal-to-noise ratio.

-

-

Data Analysis: The mass spectrum will show a series of peaks corresponding to the unconjugated protein and the protein conjugated with one, two, or more PEG chains. The mass difference between the peaks will correspond to the mass of the PEG linker.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the application of short-chain PEG linkers.

Caption: PROTAC-mediated protein degradation workflow.

Caption: Antibody-Drug Conjugate (ADC) mechanism of action.

Caption: Simplified EGFR signaling pathway.

Conclusion

Short-chain PEG linkers are indispensable tools in modern drug development, offering a unique combination of properties that can enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents. A thorough understanding of their chemical properties, including reactivity and stability, is paramount for the rational design of effective and safe bioconjugates. The experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists working at the forefront of targeted therapy and drug delivery.

References

- 1. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creativepegworks.com [creativepegworks.com]

- 4. labinsights.nl [labinsights.nl]

- 5. drugfuture.com [drugfuture.com]

- 6. PEG 400 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. PEG 400 [chembk.com]

- 11. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

An In-depth Technical Guide to the Solubility and Stability of Acid-PEG2-SS-PEG2-Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of Acid-PEG2-SS-PEG2-Acid, a homobifunctional, cleavable polyethylene glycol (PEG) linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) due to its dual carboxylic acid functionalities for conjugation and a central, redox-sensitive disulfide bond for controlled cleavage. Understanding its solubility and stability is paramount for its effective application in research and pharmaceutical development.

Overview of Acid-PEG2-SS-PEG2-Acid

Acid-PEG2-SS-PEG2-Acid is a chemical linker designed with specific functionalities to facilitate the conjugation of molecules and subsequent release under particular physiological conditions. The terminal carboxylic acid groups allow for the formation of stable amide bonds with primary amines on proteins, peptides, or other molecules, typically in the presence of activating agents like EDC and HATU. The short PEG2 (diethylene glycol) spacers enhance the hydrophilicity and flexibility of the linker, which can improve the solubility of the resulting conjugate and reduce steric hindrance.[1] The core of this linker is a disulfide bond, which is stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular space with high concentrations of glutathione (GSH).[2] This targeted cleavage mechanism is a key feature for controlled drug release in specific cellular compartments.

Solubility Profile

The solubility of Acid-PEG2-SS-PEG2-Acid is a critical parameter for its handling, formulation, and application in bioconjugation reactions. The presence of hydrophilic PEG chains and carboxylic acid groups contributes to its solubility in aqueous and various organic solvents.

Qualitative Solubility Data

Based on available information, the qualitative solubility of Acid-PEG2-SS-PEG2-Acid is summarized in the table below. It is important to note that quantitative solubility can be application-dependent and may vary with the specific buffer, pH, and temperature conditions.

| Solvent | Solubility | Reference |

| Water | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental protocols are necessary. Below are detailed methodologies for determining both the kinetic and thermodynamic solubility of Acid-PEG2-SS-PEG2-Acid.

2.2.1 Kinetic Solubility Assay by Turbidimetry

This high-throughput method is suitable for early-stage drug discovery to rapidly assess solubility.

-

Purpose: To determine the concentration at which the compound precipitates from an aqueous buffer when added from a DMSO stock solution.

-

Materials:

-

Acid-PEG2-SS-PEG2-Acid

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or a plate reader capable of measuring turbidity

-

-

Procedure:

-

Prepare Stock Solution: Dissolve Acid-PEG2-SS-PEG2-Acid in DMSO to a high concentration (e.g., 10 mM).

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, fixed volume of each DMSO dilution to another 96-well plate containing the aqueous buffer (e.g., PBS). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[4][5]

-

-

Data Analysis: Plot the turbidity reading against the compound concentration. The point of inflection on the curve indicates the kinetic solubility limit.

2.2.2 Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility, which is considered the "true" solubility of a compound.

-

Purpose: To measure the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

-

Materials:

-

Acid-PEG2-SS-PEG2-Acid (solid)

-

Solvent of interest (e.g., Water, PBS)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

HPLC-UV or other suitable analytical instrument for quantification

-

-

Procedure:

-

Sample Preparation: Add an excess amount of solid Acid-PEG2-SS-PEG2-Acid to a known volume of the solvent in a vial.

-

Equilibration: Tightly cap the vial and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.[2][6]

-

-

Data Analysis: The measured concentration of the supernatant represents the thermodynamic solubility.

Stability Profile

The stability of Acid-PEG2-SS-PEG2-Acid is crucial for its storage, handling, and in vivo performance. The key aspects of its stability are the integrity of the PEG backbone, the disulfide bond, and the carboxylic acid functional groups.

General Stability and Storage Recommendations

-

Storage: It is recommended to store Acid-PEG2-SS-PEG2-Acid at -20°C in a desiccated environment.[3]

-

Solution Stability: Prepare fresh solutions for use. Avoid prolonged exposure of solutions to ambient conditions, especially to reducing agents, to prevent cleavage of the disulfide bond.

Stability Under Different Conditions

| Condition | Stability Consideration | Rationale |

| pH | The disulfide bond is generally stable at neutral pH but can be more susceptible to cleavage under alkaline conditions. The PEG backbone and carboxylic acid groups are relatively stable across a wide pH range.[7] | Thiol-disulfide exchange is pH-dependent. |

| Temperature | Elevated temperatures can accelerate the degradation of the PEG backbone and the disulfide bond. | Increased thermal energy can promote chemical reactions. |

| Reducing Agents | The disulfide bond is readily cleaved by reducing agents like dithiothreitol (DTT) and glutathione (GSH).[2] | This is the intended mechanism for payload release in the reducing environment of the cell. |

Experimental Protocols for Stability Assessment

3.3.1 pH Stability Assay

-

Purpose: To evaluate the degradation of Acid-PEG2-SS-PEG2-Acid at different pH values over time.

-

Materials:

-

Acid-PEG2-SS-PEG2-Acid

-

Buffers of various pH values (e.g., pH 4, 7.4, 9)

-

HPLC system with a suitable column and detector

-

-

Procedure:

-

Sample Preparation: Dissolve Acid-PEG2-SS-PEG2-Acid in each buffer to a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze the aliquots by HPLC to quantify the remaining amount of intact Acid-PEG2-SS-PEG2-Acid and to detect any degradation products.

-

-

Data Analysis: Plot the percentage of the remaining intact compound against time for each pH condition to determine the degradation rate.

3.3.2 Thermal Stability Assay

-

Purpose: To assess the effect of temperature on the stability of the compound.

-

Materials:

-

Acid-PEG2-SS-PEG2-Acid

-

A stable buffer (e.g., PBS pH 7.4)

-

Incubators or water baths at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C)

-

HPLC system

-

-

Procedure:

-

Sample Preparation: Prepare solutions of Acid-PEG2-SS-PEG2-Acid in the buffer.

-

Incubation: Incubate the solutions at the different temperatures.

-

Time-Point Analysis: At specified time intervals, collect samples and analyze them by HPLC.

-

-

Data Analysis: Determine the degradation rate at each temperature. This data can be used to estimate the shelf-life of the compound under different storage conditions.

3.3.3 Reductive Cleavage Assay

-

Purpose: To confirm the cleavability of the disulfide bond in the presence of a reducing agent.

-

Materials:

-

Acid-PEG2-SS-PEG2-Acid

-

Dithiothreitol (DTT) or Glutathione (GSH)

-

Buffer (e.g., PBS pH 7.4)

-

HPLC system, preferably with a mass spectrometer (LC-MS) for product identification

-

-

Procedure:

-

Reaction Setup: Dissolve Acid-PEG2-SS-PEG2-Acid in the buffer. Add a molar excess of the reducing agent (e.g., 10 mM DTT).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C.

-

Monitoring: Monitor the reaction over time by taking aliquots and analyzing them by HPLC or LC-MS.

-

-

Data Analysis: Observe the disappearance of the peak corresponding to the intact compound and the appearance of peaks corresponding to the cleaved products. LC-MS can be used to confirm the identity of the cleavage products.[8]

Visualizations

Logical Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability testing.

Signaling Pathway of Reductive Cleavage

Caption: Reductive cleavage of the disulfide bond.

Conclusion

Acid-PEG2-SS-PEG2-Acid is a versatile linker with favorable solubility in a range of solvents, making it suitable for various bioconjugation applications. Its key feature is the redox-sensitive disulfide bond, which provides a mechanism for controlled cleavage in the intracellular environment. While qualitative data suggests good solubility and stability under recommended storage conditions, quantitative assessment is crucial for specific applications. The experimental protocols provided in this guide offer a framework for researchers to determine the precise solubility and stability parameters of Acid-PEG2-SS-PEG2-Acid, ensuring its optimal use in the development of novel therapeutics and research tools.

References

- 1. hamptonresearch.com [hamptonresearch.com]

- 2. enamine.net [enamine.net]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. evotec.com [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Acid-PEG2-SS-PEG2-Acid Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Acid-PEG2-SS-PEG2-Acid, a homobifunctional and cleavable crosslinker, in bioconjugation. This reagent is particularly valuable in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), and for the reversible immobilization of biomolecules.

Introduction to Acid-PEG2-SS-PEG2-Acid

Acid-PEG2-SS-PEG2-Acid is a versatile crosslinking reagent characterized by two terminal carboxylic acid groups and a central disulfide bond, flanked by two polyethylene glycol (PEG) spacers.[1] This structure imparts several key features beneficial for bioconjugation:

-

Homobifunctionality: The two carboxylic acid groups allow for the conjugation of two amine-containing molecules.[1]

-

Cleavable Disulfide Bond: The central disulfide bond can be readily cleaved under reducing conditions, for example, in the presence of dithiothreitol (DTT) or within the reducing intracellular environment of a cell.[1][2] This feature is critical for the controlled release of conjugated molecules.

-

PEG Spacers: The hydrophilic PEG2 spacers enhance the solubility of the linker and the resulting conjugate in aqueous buffers and can reduce steric hindrance during the conjugation reaction.[3]

The primary application of this linker involves the covalent attachment to amine-containing molecules, such as proteins, peptides, or nanoparticles, through the formation of stable amide bonds. This is typically achieved by activating the carboxylic acid groups using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.[4][5]

Key Applications

-

Antibody-Drug Conjugates (ADCs): This linker is used in the synthesis of ADCs where a cytotoxic drug is attached to a monoclonal antibody. The disulfide bond remains stable in the bloodstream but is cleaved inside target tumor cells, releasing the drug.[6]

-

Drug Delivery: The linker can be used to attach drugs to nanoparticles or other carrier molecules for targeted delivery and controlled release.[7][8]

-

Reversible Immobilization: Biomolecules can be reversibly attached to surfaces or beads for applications like affinity chromatography. The immobilized molecule can be released under mild reducing conditions.

Experimental Protocols

General Workflow for Bioconjugation and Cleavage

The overall process involves the activation of the linker, conjugation to an amine-containing molecule, purification of the conjugate, and subsequent cleavage of the disulfide bond to release the conjugated molecule.

Protocol for Activation of Acid-PEG2-SS-PEG2-Acid and Conjugation to a Protein

This protocol describes the conjugation of the linker to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

-

Acid-PEG2-SS-PEG2-Acid

-